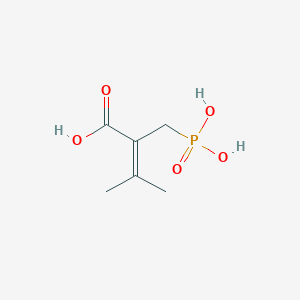
3-Methyl-2-(phosphonomethyl)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(phosphonomethyl)but-2-enoic acid is an organic compound with the molecular formula C₆H₁₁O₅P It is a derivative of butenoic acid, characterized by the presence of a phosphonomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(phosphonomethyl)but-2-enoic acid typically involves the reaction of 3-methyl-2-butenoic acid with a phosphonomethylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process includes steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(phosphonomethyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphonomethyl derivatives.
Substitution: The phosphonomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various phosphonic acids, reduced phosphonomethyl derivatives, and substituted phosphonomethyl compounds .
Applications De Recherche Scientifique
3-Methyl-2-(phosphonomethyl)but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(phosphonomethyl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonomethyl group plays a crucial role in binding to these targets, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-butenoic acid: Lacks the phosphonomethyl group, making it less reactive in certain chemical reactions.
2-Butenoic acid: A simpler structure without the methyl and phosphonomethyl groups, leading to different chemical properties.
Phosphonomethyl derivatives: Compounds with similar phosphonomethyl groups but different core structures.
Uniqueness
3-Methyl-2-(phosphonomethyl)but-2-enoic acid is unique due to the presence of both a methyl group and a phosphonomethyl group, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C6H11O5P |
|---|---|
Poids moléculaire |
194.12 g/mol |
Nom IUPAC |
3-methyl-2-(phosphonomethyl)but-2-enoic acid |
InChI |
InChI=1S/C6H11O5P/c1-4(2)5(6(7)8)3-12(9,10)11/h3H2,1-2H3,(H,7,8)(H2,9,10,11) |
Clé InChI |
PBLMAJPRJSXUNP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(CP(=O)(O)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




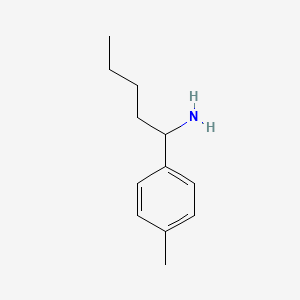
![1-[(2S)-Piperidin-2-yl]ethan-1-one](/img/structure/B13244003.png)

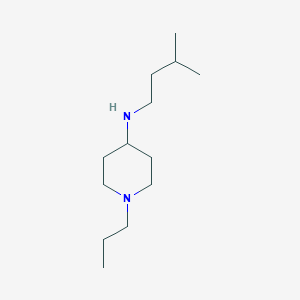
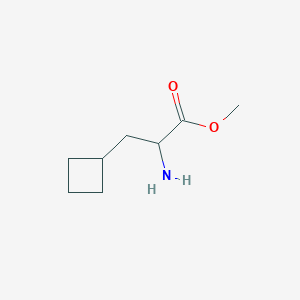

![2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13244028.png)
![2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one](/img/structure/B13244049.png)
![2-{2-[(Cyclohex-3-en-1-ylmethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13244060.png)
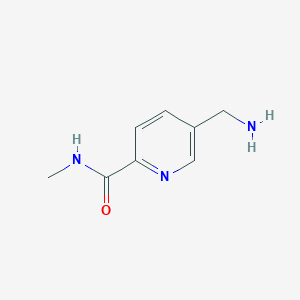
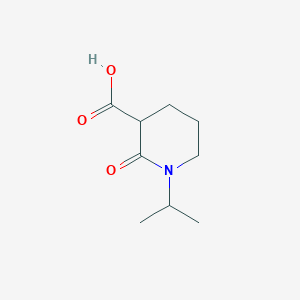
![2-Bromo-6-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13244071.png)
